molecular formula C14H14N2O B2985750 N-(2-Quinolin-4-ylethyl)prop-2-enamide CAS No. 2185981-30-8

N-(2-Quinolin-4-ylethyl)prop-2-enamide

Cat. No.: B2985750
CAS No.: 2185981-30-8
M. Wt: 226.279
InChI Key: GUIGZRIDCVEKPQ-UHFFFAOYSA-N
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Description

N-(2-Quinolin-4-ylethyl)prop-2-enamide is a quinoline-based acrylamide derivative characterized by a prop-2-enamide (acrylamide) group linked to the quinoline core via an ethyl chain at the 4-position of the quinoline ring. This compound belongs to a class of molecules designed to exploit the pharmacological versatility of the quinoline scaffold, which is known for its broad bioactivity, including antimicrobial, anticancer, and analgesic properties. The acrylamide moiety enhances structural rigidity and may improve binding affinity to biological targets through hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

N-(2-quinolin-4-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-14(17)16-10-8-11-7-9-15-13-6-4-3-5-12(11)13/h2-7,9H,1,8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIGZRIDCVEKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Quinolin-4-ylethyl)prop-2-enamide typically involves the reaction of 2-chloroquinoline with an appropriate amine under basic conditions. One common method includes the use of phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the reaction of isatin derivatives with suitable reagents to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Quinolin-4-ylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the double bond in the prop-2-enamide moiety to a single bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated amide derivatives.

Scientific Research Applications

N-(2-Quinolin-4-ylethyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Quinolin-4-ylethyl)prop-2-enamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Key structural differences :

  • Substituents on Quinoline: The target compound lacks electron-withdrawing groups (e.g., bromine in 6m, 6n, 6o), which may reduce electrophilic reactivity compared to brominated analogs .
  • Linker and Functional Groups : Unlike carboxamide derivatives (e.g., 5a1–5a7), the acrylamide group in the target compound introduces a planar, conjugated system that may enhance binding to hydrophobic pockets in target proteins .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Purity (HPLC)
N-(2-Quinolin-4-ylethyl)prop-2-enamide Not reported Not reported Not reported
(E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) Not reported 53 >95%
5a1 (carboxamide derivative) 182.3–184.2 64 99.4%
5a5 (carboxamide derivative) 188.1–189.4 59 97.6%

Analysis :

  • The target compound’s physicochemical data are unavailable, but related acrylamides (e.g., 6n) exhibit moderate yields (~50–60%) and high purity (>95%) . Carboxamide derivatives (e.g., 5a1) show higher melting points (170–190°C), likely due to stronger intermolecular hydrogen bonding .

Antibacterial Activity

Quinoline-4-carboxamide derivatives (e.g., 5a1–5a7) demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5–8 µg/mL. The dimethylaminopropyl and morpholino substituents in these compounds enhanced membrane penetration and target binding .

Analgesic Activity

The quinolinyl-propanoic acid derivative 36a (4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) exhibited high analgesic activity in rodent models, attributed to its nitrile group and possible metabolic conversion to active acids or amides . The target compound’s acrylamide group may similarly modulate pain pathways, though direct evidence is lacking.

Pharmacokinetic and Toxicity Profiles

  • Carboxamide Derivatives (5a1–5a7) : Demonstrated favorable logP values (2.1–3.5), suggesting moderate lipophilicity for blood-brain barrier penetration. Toxicity studies indicated low cytotoxicity (IC50 > 50 µM) in mammalian cells .
  • No toxicity data were reported .

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